molecular formula C6H7NS B7809986 5-Methylpyridine-3-thiol CAS No. 762272-49-1

5-Methylpyridine-3-thiol

Cat. No.: B7809986
CAS No.: 762272-49-1
M. Wt: 125.19 g/mol
InChI Key: NTYHFXOCIUBEJO-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-thiol (CAS Number: 762272-49-1) is an organosulfur compound with the molecular formula C 6 H 7 NS and a molecular weight of 125.19 g/mol . This compound serves as a valuable synthetic intermediate and functional building block in research, particularly in the fields of medicinal chemistry and chemical biology. The structure of this compound, featuring both a pyridine ring and a thiol group, makes it a candidate for coordination chemistry and the synthesis of metal-N-heterocyclic carbene (NHC) complexes . Ruthenium-NHC complexes derived from similar structural motifs have demonstrated significant antiproliferative activity in biomedical research, showing promise against cell lines such as human cervix adenocarcinoma (HeLa) and rat glioblastoma (C6) . Furthermore, the thiol group allows this compound to act as a probe in reactivity-guided studies. Thiol-based probes are instrumental in detecting electrophilic natural products by covalently tagging pharmacophores like enones, β-lactams, and β-lactones, facilitating the isolation and identification of bioactive molecules . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHFXOCIUBEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312797
Record name 5-Methyl-3-pyridinethiol
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Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762272-49-1
Record name 5-Methyl-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Tautomerism and Conformational Analysis of 5 Methylpyridine 3 Thiol

Investigation of Thiol-Thione Tautomeric Equilibrium in Pyridinethiols

Pyridinethiols can exist in two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. The thiol form contains a sulfhydryl (-SH) group attached to the pyridine (B92270) ring, preserving the aromaticity of the ring. In contrast, the thione form, also known as a pyridinethione, has a thiocarbonyl (C=S) group, which disrupts the aromaticity of the pyridine ring.

The equilibrium between these two forms is a dynamic process. Generally, the thione form is favored in many pyridinethiol systems due to the high stability of the thioamide group within the ring structure. ubc.ca However, the thiol form benefits from the thermodynamic stability associated with the aromaticity of the pyridine ring. This delicate balance of competing stabilizing factors dictates the predominant tautomeric form in any given pyridinethiol. In the solid state, experimental data for various pyridinethiones suggests that the thione form is typically the dominant tautomer. ubc.ca

For pyridinethiols, the thiol-thione tautomeric equilibrium can be represented as follows:

[Thiol Form] ⇌ [Thione Form]

Influence of Methyl Substitution and Solvent Environment on Tautomeric Preferences

The position and electronic nature of substituents on the pyridine ring can significantly influence the thiol-thione tautomeric equilibrium. A methyl group, such as in 5-Methylpyridine-3-thiol, is an electron-donating group. This electron-donating nature can affect the relative stabilities of the thiol and thione tautomers. By donating electron density to the pyridine ring, the methyl group can enhance the aromatic character of the ring, which would be expected to stabilize the thiol form.

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.net Polar solvents tend to favor the more polar tautomer. The thione form of pyridinethiols is generally more polar than the thiol form due to the presence of the C=S double bond and the N-H bond, giving it a larger dipole moment. Consequently, in polar solvents, the equilibrium is often shifted towards the thione form. Conversely, in non-polar solvents, the less polar thiol form may be more favored. researchgate.net

The interplay of these factors is summarized in the table below, illustrating the expected qualitative effects on the tautomeric equilibrium of this compound.

FactorInfluence on EquilibriumExpected Predominant Tautomer in this compound
Methyl Group (Electron-Donating) Stabilizes the aromatic ringFavors the Thiol Form
Polar Solvents (e.g., Water, DMSO) Stabilize the more polar tautomerFavors the Thione Form
Non-Polar Solvents (e.g., Cyclohexane) Stabilize the less polar tautomerFavors the Thiol Form

Spectroscopic and Computational Approaches for Tautomer Identification and Quantification

Distinguishing between the thiol and thione tautomers and quantifying their relative abundance can be achieved through a combination of spectroscopic techniques and computational methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for tautomer identification. The chemical shifts of protons and carbons in the pyridine ring and at the functional group are distinct for each tautomer. For instance, the thiol form would exhibit a signal for the S-H proton, while the thione form would show a signal for the N-H proton.

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two forms by identifying characteristic vibrational frequencies. A key indicator for the thiol form is the S-H stretching vibration, while the thione form is characterized by the C=S stretching vibration. ubc.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for the aromatic thiol and non-aromatic thione forms. These differences can be used to monitor the tautomeric equilibrium under various conditions.

Computational Methods:

Quantum-chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. scispace.com These calculations can provide insights into the geometries, energies, and spectroscopic properties of the different forms. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent environments (using models like the Polarizable Continuum Model), the tautomeric equilibrium constant can be estimated. scispace.com

Below is a hypothetical data table illustrating the kind of results that could be obtained from a computational study on the tautomers of this compound.

TautomerMethod/Basis SetGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)Calculated Dipole Moment (Debye)
Thiol DFT/B3LYP/6-311++G(d,p)0.002.502.1
Thione DFT/B3LYP/6-311++G(d,p)1.800.005.8

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Methylpyridine 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the atomic arrangement within the 5-Methylpyridine-3-thiol molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns of Thiol and Pyridine (B92270) Protons

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The protons on the pyridine ring and the thiol group resonate at characteristic frequencies. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The protons on the pyridine ring exhibit distinct chemical shifts and coupling constants, which are influenced by their position relative to the nitrogen atom and the thiol and methyl substituents. The thiol proton (S-H) signal can sometimes be broad and its chemical shift may vary depending on the solvent and concentration.

¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃Data Not Availables-
Pyridine-H2Data Not Availables-
Pyridine-H4Data Not Availables-
Pyridine-H6Data Not Availables-
SHData Not Availables (broad)-

s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data for Carbon Framework Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are characteristic of aromatic heterocyclic systems, while the methyl carbon appears at a higher field. The carbon atom attached to the thiol group also has a specific chemical shift.

¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
CH₃Data Not Available
C2Data Not Available
C3Data Not Available
C4Data Not Available
C5Data Not Available
C6Data Not Available

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced multi-dimensional NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. nih.gov

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ions are energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns can provide valuable structural information. For instance, the loss of the thiol group or the methyl group would result in specific fragment ions that can be detected.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact mass. mdpi.commdpi.com This high accuracy enables the calculation of the elemental formula of the compound, confirming that the molecular formula is indeed C₆H₇NS. This is a critical step in the unambiguous identification of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

S-H Stretch : A weak absorption band for the thiol group typically appears in the region of 2550-2600 cm⁻¹.

C-S Stretch : The stretching vibration of the carbon-sulfur bond is generally weak and appears in the fingerprint region.

Aromatic C-H Stretch : Absorption bands for the C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹.

C=C and C=N Stretches : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Bending : In-plane and out-of-plane bending vibrations of the C-H bonds on the pyridine ring and the methyl group will also be present in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
S-HStretching2550 - 2600 (weak)
Aromatic C-HStretching3000 - 3100
C=NStretching1550 - 1650
C=CStretching1400 - 1600
C-H (methyl)Stretching2850 - 2960
C-H (methyl)Bending1375 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur provide valuable information about the electronic transitions within the molecule and the extent of electronic conjugation.

In this compound, the presence of the pyridine ring, a heteroaromatic system, and the sulfur-containing thiol group gives rise to characteristic electronic transitions. The primary transitions observed are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally of high intensity. These are associated with the conjugated system of the pyridine ring. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atom) to a π* antibonding orbital.

Table 1: Hypothetical UV-Vis Absorption Data for this compound This table presents illustrative data based on typical values for substituted pyridines and aromatic thiols, as specific experimental values for this compound were not found in the searched literature.

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition TypeSolvent
~210-230~8,000-15,000π → πHexane
~260-280~2,000-5,000π → πHexane
~300-320~100-500n → π*Hexane

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure. For this compound, the Raman spectrum would be characterized by vibrations associated with the pyridine ring, the methyl group, and the thiol group. Key vibrational modes include C-C and C-N stretching vibrations of the pyridine ring, C-H stretching and bending modes of the methyl group and the aromatic ring, and the C-S and S-H stretching vibrations of the thiol group.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. This enhancement allows for the detection of analytes at very low concentrations. For this compound, the thiol group provides a strong anchoring point for binding to the metal surface, making it an excellent candidate for SERS studies.

In a SERS experiment, the orientation of the molecule on the metal surface can be inferred from which vibrational modes are most enhanced. For thiol-containing aromatic molecules, adsorption typically occurs via the sulfur atom. Depending on the orientation of the pyridine ring relative to the surface, different ring modes will be selectively enhanced. This can provide insights into the molecule-surface interaction. While a specific SERS spectrum for this compound is not available, analysis of related compounds like 4-mercaptopyridine (B10438) shows significant enhancement of ring breathing and other in-plane modes, suggesting a perpendicular or tilted orientation on the metal surface.

Table 2: Expected Raman and SERS Vibrational Modes for this compound This table presents expected vibrational frequencies based on data for similar substituted pyridines and aromatic thiols. Specific experimental data for this compound was not found in the searched literature.

Vibrational ModeExpected Raman Shift (cm⁻¹)SERS Enhancement
Pyridine Ring Breathing~990-1030Strong
C-C Ring Stretching~1570-1610Strong
C-H Aromatic Stretching~3050-3100Moderate
C-H Methyl Stretching~2850-2950Moderate
C-S Stretching~650-750Strong (orientation dependent)
S-H Stretching~2550-2600Weak to Moderate
C-H In-plane Bending~1000-1300Strong
C-H Out-of-plane Bending~700-900Moderate to Strong

Computational Chemistry and Theoretical Investigations of 5 Methylpyridine 3 Thiol

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Energy Calculations

This section would have detailed the use of DFT, a prominent quantum chemical method, to determine the most stable three-dimensional arrangement of atoms in 5-Methylpyridine-3-thiol. By solving approximations of the Schrödinger equation, DFT calculations can yield optimized molecular geometries, including precise bond lengths and angles, as well as the total electronic energy of the molecule. These calculations are foundational for understanding the molecule's stability and basic structural characteristics. For related pyridine-thiol compounds, studies often employ functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve accurate geometric parameters.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting various spectroscopic signatures of a molecule. This subsection would have presented theoretical data for Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. Theoretical IR spectra, for instance, are generated by calculating the vibrational modes of the optimized geometry, which can then be compared with experimental data to confirm the structure. Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, providing insights into the electronic excitations within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. This part of the analysis would have focused on the energies and spatial distributions of these frontier orbitals. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap typically suggests that the molecule is more reactive. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index can be derived to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. This section would have presented an MEP map of this compound, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other chemical species.

Theoretical Modeling of Tautomeric Equilibria and Energy Landscapes

This compound can potentially exist in different tautomeric forms, such as the thiol and thione forms. This final section would have explored the relative stabilities of these tautomers through computational modeling. By calculating the energies of each tautomer and the transition states connecting them, an energy landscape can be constructed. This allows for the determination of the predominant tautomer under different conditions and provides insight into the kinetics and thermodynamics of the tautomerization process. Such studies often consider the effects of different solvents on the equilibrium.

Despite the established frameworks for these computational investigations, the specific data required to populate these sections for this compound could not be located. Therefore, a detailed and data-rich article focusing solely on this compound cannot be generated at this time.

Reactivity and Reaction Mechanisms Involving 5 Methylpyridine 3 Thiol

Nucleophilic Character of the Thiol Group and its Participation in Organic Reactions

The thiol (-SH) group of 5-Methylpyridine-3-thiol is its most reactive site for nucleophilic attack. Under basic conditions, the thiol is readily deprotonated to form the corresponding thiolate anion (R-S⁻). This thiolate is a potent and soft nucleophile that readily participates in a variety of organic reactions. researchgate.net The high polarizability of the sulfur atom's lone pair electrons contributes to its strong nucleophilicity. researchgate.net

Common nucleophilic reactions involving the thiol group include:

S-Alkylation: The thiolate anion reacts efficiently with alkyl halides or other alkylating agents in a classic SN2 reaction to form thioethers.

S-Acylation: Reaction with acyl halides or anhydrides yields thioesters.

Thiol-Thioester Exchange: The thiolate can displace the thiol portion of a thioester, a reaction that is often reversible and can be driven by the relative stability of the participating thiols and thiolates. rsc.org

It is important to note that the nucleophilicity of pyridine-thiols can be influenced by tautomerization. Pyridine-thiols can exist in equilibrium with their thione tautomers. The thione form is generally less nucleophilic at the sulfur atom, which can affect reaction rates under certain conditions. rsc.org Furthermore, resonance of the sulfur's lone pairs with the aromatic pyridine (B92270) ring can also modulate its nucleophilic character. rsc.org

Table 1: Nucleophilic Reactions of the Thiol Group
Reaction TypeElectrophileProduct ClassGeneral Mechanism
S-AlkylationAlkyl Halide (R'-X)ThioetherSN2
S-AcylationAcyl Halide (R'-COCl)ThioesterNucleophilic Acyl Substitution
Thiol-Disulfide ExchangeDisulfide (R'-S-S-R')Mixed DisulfideSN2 at Sulfur

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. Consequently, it is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). wikipedia.orgquimicaorganica.orgabertay.ac.uk The reaction conditions required for EAS on pyridine are typically harsh. Furthermore, under the acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a great extent. wikipedia.org

When substitution does occur, electrophilic attack is directed away from the nitrogen-adjacent positions. Attack at the C-2, C-4, or C-6 positions results in a resonance intermediate where the positive charge is placed directly on the highly electronegative nitrogen atom, a very unstable arrangement. study.com Attack at the C-3 and C-5 positions, however, keeps the positive charge distributed among the carbon atoms of the ring, resulting in more stable carbocation intermediates. quimicaorganica.orgstudy.com

In this compound, the ring already has substituents at the 3- and 5-positions. The methyl group at C-5 is an electron-donating group, which is activating and ortho-, para-directing. The thiol group at C-3 is also ortho-, para-directing. Therefore, any further EAS would be directed to the C-2, C-4, and C-6 positions, which are electronically disfavored for electrophilic attack on the pyridine nucleus itself. This combination of factors makes further electrophilic aromatic substitution on the this compound ring highly unfavorable.

Oxidation Pathways of the Thiol Moiety and Disulfide Formation

The thiol group is susceptible to oxidation. The most common and mild oxidation product of a thiol is the corresponding disulfide. The oxidation of this compound would yield bis(5-methylpyridin-3-yl) disulfide. This transformation involves the formation of a sulfur-sulfur single bond between two molecules of the parent thiol.

The mechanism of disulfide formation often proceeds via a thiol-disulfide exchange reaction. acs.org This process is typically initiated by a thiolate anion (formed under basic conditions) attacking one of the sulfur atoms of a disulfide bond in an SN2-type displacement. acs.org The reaction's pH dependence is critical, as the attacking nucleophile is the thiolate anion, not the protonated thiol. acs.org Various oxidizing agents, including air (O₂), hydrogen peroxide, and iodine, can facilitate this process. Specialized reagents have also been developed to promote efficient and selective disulfide bond formation, such as those derived from 3-nitro-2-pyridinesulfenyl (Npys) chloride, which activate the thiol group for subsequent attack by another thiol. thieme-connect.denih.gov

Table 2: Oxidation of this compound
ReactantConditions/ReagentsProductBond Formed
2 x this compoundMild Oxidizing Agent (e.g., I₂, air, H₂O₂)bis(5-methylpyridin-3-yl) disulfideS-S

Reactivity in Michael Addition Reactions for Bioconjugation and Chemical Modification

The thiol-Michael addition, or conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and selective reaction that falls under the "click chemistry" paradigm. sci-hub.se The thiol group of this compound, particularly in its thiolate form, is an excellent nucleophile for this transformation. researchgate.net This reaction is widely used in materials science and bioconjugation for the chemical modification of proteins and other biomolecules. nih.govacs.orgnih.gov

The reaction involves the addition of the thiolate across a carbon-carbon double bond that is conjugated to an electron-withdrawing group (a Michael acceptor). Common Michael acceptors include maleimides, acrylates, and vinyl sulfones. researchgate.netrsc.org The reaction is typically base-catalyzed, as a base is required to generate the reactive thiolate nucleophile. sci-hub.se The high selectivity for thiols allows this reaction to proceed cleanly in complex biological media, targeting, for example, the side chains of cysteine residues in proteins. nih.gov this compound can serve as a thiol-containing building block in such applications, enabling its conjugation to polymers, surfaces, or biomolecules that have been functionalized with Michael acceptors. rsc.orgsemanticscholar.orgnih.gov

Role of Pyridine-3-thiols in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.gov However, the use of pyridine-based substrates in these reactions can be challenging, as the corresponding pyridine-boronic acids are often unstable and give low reaction efficiencies. nih.govresearchgate.net

An important and effective strategy to overcome this limitation involves the use of pyridine sulfinates as coupling partners in place of boronic acids. researchgate.nettcichemicals.com Pyridine-3-thiols, including this compound, are valuable precursors for these sulfinates. The thiol can be readily oxidized to the corresponding sulfinate, which then serves as a stable and highly effective nucleophilic coupling partner in palladium-catalyzed reactions with a wide range of aryl and heteroaryl halides. nih.gov This two-step sequence—oxidation of the thiol to a sulfinate followed by a palladium-catalyzed cross-coupling—provides a robust and versatile method for incorporating the 5-methylpyridine-3-yl moiety into more complex molecular architectures. This approach has proven particularly useful in medicinal chemistry for the synthesis of libraries of drug-like molecules. nih.gov

Coordination Chemistry and Ligand Design with 5 Methylpyridine 3 Thiol

5-Methylpyridine-3-thiol as a Ligand in Transition Metal Complexation

This compound is a versatile heterocyclic ligand capable of coordinating with a variety of transition metals. Its structure features two primary donor sites: the pyridine (B92270) ring nitrogen and the thiol sulfur atom. The pyridine nitrogen acts as a Lewis base, while the thiol group can coordinate in its neutral (thiol) form or, more commonly, after deprotonation to the anionic thiolate form (S⁻). This dual-donor capability allows it to function as a monodentate, bidentate, or bridging ligand, leading to a diverse range of coordination compounds.

As a ligand, it is classified as a soft Lewis base, particularly due to the thiol/thiolate group, making it well-suited for coordinating with soft Lewis acid metal centers like Cu(I), Ag(I), and Pd(II). wikipedia.orgwikipedia.org However, it also forms stable complexes with borderline acids such as Fe(II), Co(II), Ni(II), and Zn(II). rsc.orgjscimedcentral.com The presence of both a nitrogen (harder base) and a sulfur (softer base) atom allows it to bind effectively to a wide spectrum of transition metals, showcasing its ambidentate nature. nih.gov The coordination can lead to simple mononuclear complexes, such as [M(L)₂X₂], or more complex polynuclear structures and coordination polymers, depending on the metal, counter-ions, and reaction conditions. wikipedia.orggcu.ac.uk

Chelation Modes and Coordination Geometries of Metal-Sulfur and Metal-Nitrogen Bonds

This compound exhibits several coordination modes, dictated by the metal ion's electronic properties, steric demands, and the reaction environment.

Monodentate Coordination: The ligand can bind to a metal center through either the sulfur or the nitrogen atom. S-coordination is common, especially in complexes where the thiol group remains protonated or when coordinating to soft metals. rsc.org N-coordination is also possible, typical of pyridine-type ligands. wikipedia.org

Bidentate Chelation: The most common mode involves the deprotonated thiolate sulfur and the pyridine nitrogen coordinating to the same metal center, forming a stable five-membered chelate ring. nih.gov This chelation significantly enhances the thermodynamic stability of the resulting complex (the chelate effect).

Bridging Coordination: In polynuclear complexes, the ligand can bridge two or more metal centers. This can occur in a μ₂-S fashion, where the sulfur atom bonds to two different metals, or through a combination of N and S coordination to separate metal ions.

These coordination modes give rise to various geometries around the metal center. The specific geometry is determined by the metal's coordination number and d-electron configuration. Common geometries observed in complexes with related pyridine-thiol ligands include:

Tetrahedral: Often seen with d¹⁰ ions like Zn(II) and Cu(I), or with Co(II) in the presence of bulky co-ligands. jscimedcentral.comrsc.org

Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and sometimes Cu(II). nih.govresearchgate.net

Octahedral: Frequently observed for a wide range of transition metals like Ni(II), Co(II), and Cu(II), typically in a [M(L)₂X₂] or [M(L)₃]ⁿ⁺ stoichiometry where L is a bidentate ligand. wikipedia.orgnih.gov

The table below summarizes typical bond lengths observed in transition metal complexes with analogous pyridine-thiolate ligands, providing an expected range for complexes of this compound.

Bond TypeMetal Ion ExampleTypical Bond Length (Å)Coordination Geometry
Metal-Sulfur (M-S) Cu(I)2.25 - 2.40Tetrahedral
Ni(II)2.10 - 2.25Square Planar
Ru(II)2.30 - 2.45Octahedral
Metal-Nitrogen (M-N) Cu(I)2.00 - 2.15Tetrahedral
Ni(II)1.90 - 2.05Square Planar
Ru(II)2.05 - 2.20Octahedral

Data compiled from studies on structurally related pyridine-thiolate complexes. researchgate.netunioviedo.es

Synthesis and Characterization of Metal Complexes and Organometallic Derivatives

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt (e.g., chloride, acetate, or nitrate) with the ligand in an appropriate solvent, often an alcohol like ethanol (B145695) or methanol. nih.govnih.gov The reaction is commonly carried out under reflux to ensure completion. nih.gov The resulting complexes often precipitate from the solution upon cooling or after concentration of the solvent and can be purified by recrystallization. ginekologiaipoloznictwo.com

Several synthetic strategies can be employed:

Direct Reaction: A straightforward mixing of the metal salt and the ligand in a 1:2 or 1:1 metal-to-ligand molar ratio. nih.gov

Salt Metathesis: Using an alkali metal salt of the deprotonated ligand (e.g., sodium 5-methylpyridine-3-thiolate) with a metal halide. wikipedia.org

Redox Reactions: Some syntheses involve the in-situ reduction of a metal center by the thiol, for example, the reduction of Cu(II) to Cu(I). bohrium.com

Once synthesized, the complexes are characterized using a suite of analytical techniques to confirm their composition, structure, and properties:

Infrared (IR) Spectroscopy: Used to verify the coordination of the ligand. A shift in the C=N stretching vibration of the pyridine ring and the disappearance of the S-H stretching band (around 2550 cm⁻¹) are indicative of N,S-bidentate coordination. nih.govnih.gov

NMR Spectroscopy (¹H, ¹³C): Provides information on the ligand's environment in diamagnetic complexes (e.g., Zn(II), Cd(II)). Changes in the chemical shifts of the pyridine protons upon coordination confirm the complex formation. nih.govginekologiaipoloznictwo.com

UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the complex's geometry and electronic structure. nih.govdu.edu.eg

Elemental Analysis: Determines the empirical formula of the complex, confirming the metal-to-ligand ratio. nih.gov

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. rsc.orgresearchgate.net

Influence of Methyl Substitution on Ligand Properties and Complex Stability

The presence of the methyl group at the 5-position of the pyridine ring subtly but significantly influences the ligand's properties compared to the unsubstituted pyridine-3-thiol. These influences can be categorized into electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base (higher pKa). researchgate.net A more basic nitrogen donor generally forms stronger coordinate bonds with metal ions, leading to increased thermodynamic stability of the resulting complexes. researchgate.net This enhanced stability can be observed through larger formation constants (log K values) for the metal complexes.

The combined electronic and steric effects of methyl substitution can result in modified structures and reactivity of the metal complexes. gcu.ac.uk For instance, the increased basicity can favor the formation of complexes with harder metal ions, while the subtle steric influence might direct the self-assembly towards specific supramolecular architectures.

PropertyPyridine-3-thiolThis compoundInfluence of Methyl Group
Basicity (pKa of Pyridine-N) LowerHigherIncrease: Due to electron-donating inductive effect. researchgate.net
Complex Stability Constant (log K) LowerHigherIncrease: Stronger M-N bond due to increased basicity. researchgate.net
Steric Hindrance at N-donor NoneMinimalNegligible impact on direct coordination.
Steric Hindrance at S-donor NoneMinorMay influence ligand conformation and crystal packing.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of transition metal complexes are highly dependent on the identity of the metal ion, its oxidation state, and the coordination geometry imposed by the ligands. For complexes of this compound, these properties are primarily governed by the d-electron configuration of the metal center.

Electronic Properties: The electronic absorption spectra (UV-Vis) of these complexes typically display two main types of transitions:

d-d Transitions: These occur between the d-orbitals of the metal center, which are split in energy by the ligand field. The energy and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral). du.edu.eg These transitions are generally weak and appear in the visible region of the spectrum.

Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Given the electron-rich nature of the thiolate donor, Ligand-to-Metal Charge Transfer (LMCT) bands, specifically S(pπ) → M(d), are common and often appear at higher energies (UV or near-UV region). du.edu.eg

The color of the complexes is a direct result of the d-d transitions that occur in the visible range.

Magnetic Properties: The magnetic behavior of the complexes is determined by the number of unpaired d-electrons on the metal ion. Magnetic susceptibility measurements are used to calculate the effective magnetic moment (μ_eff), which helps in determining the spin state and geometry of the complex. du.edu.eg

Paramagnetic Complexes: Complexes with unpaired electrons will be paramagnetic. For first-row transition metals like Co(II) (d⁷) and Ni(II) (d⁸) in octahedral or tetrahedral geometries, paramagnetism is expected. For example, an octahedral Ni(II) complex would have two unpaired electrons and a magnetic moment of approximately 2.8–3.2 Bohr magnetons (B.M.). du.edu.eg

Diamagnetic Complexes: Complexes with no unpaired electrons, such as those with d¹⁰ ions like Zn(II) and Cu(I), will be diamagnetic. du.edu.eg Square planar Ni(II) (low spin d⁸) is also diamagnetic.

The table below outlines the expected magnetic properties for common metal complexes with this compound in typical geometries.

Metal Ion (d-config)GeometrySpin StateUnpaired e⁻Expected μ_eff (B.M.)
Co(II) (d⁷) TetrahedralHigh Spin34.4 - 5.2
OctahedralHigh Spin34.7 - 5.2
Ni(II) (d⁸) TetrahedralHigh Spin23.5 - 4.2
OctahedralHigh Spin22.8 - 3.2
Square PlanarLow Spin00 (Diamagnetic)
Cu(II) (d⁹) Square Planar-11.7 - 2.2
Octahedral-11.7 - 2.2
Cu(I) (d¹⁰) Tetrahedral-00 (Diamagnetic)
Zn(II) (d¹⁰) Tetrahedral-00 (Diamagnetic)

Theoretical spin-only values are modified by orbital contributions. du.edu.eg

Applications in Advanced Organic Synthesis and Catalysis

Building Block in the Synthesis of Complex Heterocyclic Compounds

The presence of reactive nitrogen and sulfur centers, along with an aromatic pyridine (B92270) core, makes 5-Methylpyridine-3-thiol an excellent starting material for constructing more elaborate heterocyclic systems. These systems are of significant interest due to their prevalence in pharmaceuticals and materials science. rsc.org The vast majority of drugs in use today are heterocyclic compounds, which drives research into synthesizing novel derivatives to optimize pharmacological profiles. rsc.org

The pyridine scaffold is a cornerstone for the synthesis of fused heterocyclic systems. Research has demonstrated that functionalized pyridines can undergo intramolecular cyclization or react with various reagents to form fused structures like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net For instance, substituted pyridine-carbonitriles can be converted into aminopyridines and hydrazidopyridines, which then serve as immediate precursors for fused systems. researchgate.net The reaction of a pyridine derivative with reagents such as ethyl acetoacetate, urea, or malononitrile (B47326) can lead to the formation of pyridopyrimidines and 1,8-naphthyridines, respectively. researchgate.net These synthetic strategies highlight the potential of the this compound core to be elaborated into complex polycyclic aromatic systems.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

Precursor Type Reagent Fused System Formed
6-Aminopyridine derivative Ethyl Acetoacetate Pyrido[2,3-d]pyrimidine
6-Aminopyridine derivative Urea/Thiourea Pyrido[2,3-d]pyrimidine
6-Hydrazidopyridine derivative Acetic Acid Pyrazolo[3,4-b]pyridine

This table illustrates synthetic pathways for fused pyridine systems based on analogous structures, as described in the literature. mdpi.comresearchgate.net

Compounds containing both nitrogen and sulfur are integral to many biologically active molecules and functional materials. rsc.org The development of efficient methods to synthesize heterocycles is a topic of considerable interest in organic chemistry. researchgate.net The thiol and pyridine functionalities of this compound make it an ideal precursor for a variety of N,S-heterocycles. The thiol group can act as a potent nucleophile to react with electrophiles, initiating cyclization pathways, while the pyridine nitrogen can participate as a nucleophile or a directing group. The synthesis of pentacyclic triterpenoids incorporating nitrogen and sulfur heterocycles underscores the value of these atoms in creating medicinally significant compounds. rsc.org Similarly, 5-styryl-6-methyl-1,2,4-triazine-3-thiol has been used as a starting point for new heterocyclic nitrogen compounds, demonstrating the utility of the thiol group in cyclization reactions. researchgate.net

Ligand in Homogeneous and Heterogeneous Catalysis

The ability of this compound to coordinate with metal centers through its sulfur and nitrogen atoms makes it a highly effective ligand in catalysis. Ligands are crucial for modulating the properties of a metal catalyst, including its reactivity, selectivity, and stability. mdpi.com

In transition metal catalysis, the fine-tuning of ligands allows for precise control over reaction outcomes. mdpi.com The pyridine nitrogen and thiol sulfur of this compound can act as a bidentate or monodentate ligand, binding to transition metals like palladium, gold, or rhodium. mdpi.commdpi.com This coordination can significantly influence the electronic and steric environment of the metal center. For example, in gold catalysis, electron-withdrawing ligands can stabilize the gold complex, enhancing catalyst lifetime and allowing for high turnover numbers without negatively impacting reactivity. nih.gov A deeper understanding of metal-ligand bonding is essential for improving catalytic efficiency. researchgate.net The use of specific ligands can enable remarkable and otherwise unconventional transformations by leveraging the metal's ability to cycle through various oxidation states. researchgate.net

Table 2: Influence of Ligand Properties on Catalysis

Ligand Feature Effect on Metal Catalyst Potential Outcome
Electron-withdrawing nature Stabilization of the metal center Enhanced catalyst lifetime, high turnover
Steric bulk Controls access of substrates Increased regioselectivity or stereoselectivity

This table summarizes general principles of ligand effects in transition metal catalysis. mdpi.comnih.gov

Beyond metal-based systems, pyridine-containing molecules play a role in directing metal-free reactions. A notable example is the C-H borylation of aromatic compounds. A novel method for the ortho-selective C-H borylation of 2-phenylthiopyridines using BBr₃ under metal-free conditions has been reported. nih.gov In this process, the pyridine nitrogen acts as a directing group, guiding the borylation reagent to the ortho C-H bond of the phenylthio group with high site exclusivity. nih.gov This strategy has also been applied to 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines, where the 5-fluoropyridine unit directs the borylation. researchgate.net The resulting aryl boronates are versatile intermediates that can be readily converted into other useful compounds. nih.gov The directing group itself can often be removed, adding to the synthetic utility of the strategy. researchgate.net This demonstrates the potential of the this compound scaffold to direct C-H functionalization reactions without the need for a transition metal catalyst.

Utility in Acylation Reactions and as a Protecting Group

The thiol group of this compound is a versatile functional group that can participate in acylation reactions and be utilized within protecting group strategies. Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. youtube.comacgpubs.org

The nucleophilic nature of the thiol makes it highly susceptible to acylation by reacting with acyl chlorides or anhydrides to form thioesters. This reactivity is fundamental in many synthetic transformations.

Furthermore, the thiol group itself often requires protection during a synthetic sequence. The 4-pyridylmethyl group has been shown to be an effective protecting group for thiols, particularly in the synthesis of proteins. nih.gov This pyridyl-based group is stable under various conditions but can be cleaved when needed. nih.gov Conversely, the pyridylthio moiety, such as that in this compound, can be part of a protecting group for other functionalities or act as a "thiol surrogate". researchgate.net For instance, practical thiol surrogates have been developed for use in Suzuki-Miyaura reactions, where a protected thiol can be carried through the coupling reaction and deprotected in situ or in a subsequent step. researchgate.net This dual utility in both participating in reactions and serving as a component of protecting groups underscores the synthetic flexibility of this compound.

Applications in Materials Science and Technology

Components in the Fabrication of Supramolecular Architectures and Coordination Polymers

5-Methylpyridine-3-thiol is a promising building block for the creation of supramolecular architectures and coordination polymers. The pyridine (B92270) nitrogen and the thiol sulfur can both bind to metal centers, allowing the compound to act as a versatile ligand. Depending on the coordination preferences of the metal ion and the reaction conditions, this can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional coordination polymers.

The ability of pyridine-based ligands to form stable complexes with a wide range of transition metals is well-documented. Similarly, thiol groups are known for their strong affinity for many metal ions, forming robust metal-sulfur bonds. In this compound, the presence of both these functional groups allows for multiple modes of coordination. It can act as a monodentate ligand, binding through either the nitrogen or the sulfur, or as a bridging ligand, linking multiple metal centers to form extended networks. The methyl group on the pyridine ring can also influence the steric and electronic properties of the resulting complexes, providing a means to fine-tune the structure and properties of the final material. While specific reports on coordination polymers synthesized directly from this compound are not extensively detailed, the principles of coordination chemistry strongly support its potential in this area. For instance, related pyridine- and thiol-containing ligands have been successfully used to synthesize a variety of coordination polymers with interesting magnetic, optical, and porous properties.

Table 1: Potential Coordination Modes of this compound in Polymers

Coordination Mode Description Potential Resulting Structure
Monodentate (N-coordination) The pyridine nitrogen atom coordinates to a single metal center. Can lead to simple metal complexes or side-group functionalization of a polymer chain.
Monodentate (S-coordination) The thiol sulfur atom coordinates to a single metal center. Useful for anchoring to specific metal surfaces or forming complexes with soft metals.
Bidentate Chelating Both the nitrogen and sulfur atoms coordinate to the same metal center. Forms a stable five-membered ring, leading to robust monomeric or polymeric structures.
Bridging The ligand links two or more metal centers, using either N, S, or both. Essential for the formation of extended 1D, 2D, or 3D coordination polymer networks.

Role in the Selective Dissolution and Recycling of Precious Metals

The strong affinity of the thiol group for precious metals such as gold, platinum, and palladium makes this compound a candidate for applications in their selective dissolution and recycling. The recovery of these valuable metals from electronic waste and spent catalysts is of significant economic and environmental importance.

The process of selective metal recovery often relies on ligands that can form stable, soluble complexes with the target metal ion, allowing it to be leached from a solid matrix. The thiol group in this compound can covalently bind to precious metal surfaces and ions, while the pyridine moiety can enhance the stability and solubility of the resulting complex in specific solvents. Pyridine-based thiol ligands have been shown to be effective in the precipitation and removal of heavy metals from wastewater, forming stable metal-ligand precipitates researchgate.netnih.govlanl.gov. This principle can be adapted for the recovery of precious metals. For example, a solution containing this compound could be used to selectively dissolve gold from a mixture of metals, with the resulting gold-thiol complex being subsequently treated to recover the pure metal. The selectivity of the process can be tuned by adjusting factors such as pH and the solvent system, which influence the coordination chemistry of the pyridine and thiol groups.

Research Highlight: Studies on similar pyridine-based thiol ligands have demonstrated their effectiveness in metal extraction. For instance, certain ligands have shown high efficiency in removing copper and cadmium from aqueous solutions, achieving removal rates of over 99% nih.gov. This high binding affinity is attributed to the multiple bonding sites offered by the pyridine and thiol groups, which form stable complexes with the metal ions researchgate.netnih.gov. These findings suggest that this compound could be a highly effective agent for the selective recovery of precious and other valuable metals.

Development of Optical Chemosensors and Fluorescent Probes

The combination of a pyridine ring, a known fluorophore in many organic molecules, and a reactive thiol group makes this compound an excellent platform for the design of optical chemosensors and fluorescent probes. Such sensors are valuable tools for the detection of specific ions and molecules in environmental and biological systems.

The sensing mechanism can be based on several principles. The pyridine nitrogen can act as a binding site for metal ions. Upon coordination, the electronic properties of the pyridine ring are altered, leading to a change in its fluorescence or absorption spectrum. This change can be a "turn-on" or "turn-off" response, where the fluorescence is enhanced or quenched, respectively. The thiol group can also participate in sensing. It can, for example, react with specific analytes, such as heavy metal ions like mercury, leading to a measurable optical signal. The development of fluorescent sensors based on pyridine derivatives for the detection of various cations is an active area of research mdpi.comresearchgate.net. Furthermore, probes designed to react with thiols are widely used in biological imaging and diagnostics nih.gov. The dual functionality of this compound allows for the potential development of sensors with high selectivity and sensitivity.

Table 2: Potential Sensing Applications for this compound Based Probes

Target Analyte Potential Sensing Mechanism Type of Optical Response
Metal Cations (e.g., Zn²⁺, Cu²⁺) Chelation involving the pyridine nitrogen and/or thiol sulfur. Change in fluorescence intensity or wavelength (chelation-enhanced fluorescence or quenching).
Heavy Metal Ions (e.g., Hg²⁺) Strong and specific covalent bond formation with the thiol group. Fluorescence quenching or colorimetric change.
Reactive Oxygen Species Oxidation of the thiol group to a disulfide or other species. Alteration of the fluorescence properties of the pyridine ring.
pH Protonation or deprotonation of the pyridine nitrogen. Shift in absorption or fluorescence spectrum.

Potential in Stimuli-Responsive Materials and Optoelectronic Applications

Stimuli-responsive, or "smart," materials are materials that can change their properties in response to external stimuli such as pH, light, temperature, or redox potential. The functional groups present in this compound provide handles for creating such materials.

The pyridine nitrogen is basic and can be protonated at low pH. If this compound is incorporated into a polymer, this pH-responsiveness could be used to trigger changes in the polymer's solubility, shape, or ability to bind and release other molecules mdpi.commdpi.com. The thiol group offers a route to redox-responsive materials. Thiols can be oxidized to form disulfide bonds, which can then be cleaved back to thiols under reducing conditions. This reversible covalent chemistry can be used to crosslink and de-crosslink polymer gels, create drug delivery systems that release their cargo in a reducing environment (such as inside a cell), or develop self-healing materials nih.gov.

In the realm of optoelectronics, materials containing pyridine and thiophene (a sulfur-containing aromatic ring with similarities to a thiol) have been studied for their electronic and optical properties researchgate.nettaylorfrancis.comnih.gov. The combination of the electron-deficient pyridine ring and the electron-rich thiol group in this compound could lead to interesting charge-transfer properties. When polymerized or incorporated into larger conjugated systems, these materials could have applications in organic light-emitting diodes (OLEDs), solar cells, or electronic sensors.

Surface Functionalization and Nanomaterial Integration

The thiol group is widely known for its ability to form strong, stable bonds with the surfaces of noble metals, particularly gold. This reaction leads to the formation of highly ordered self-assembled monolayers (SAMs), which are single layers of molecules that spontaneously arrange themselves on a surface rsc.org.

By using this compound, it is possible to create a SAM on a gold surface where the thiol group acts as an anchor, and the pyridine ring is exposed to the surrounding environment researchgate.net. This functionalized surface will have properties dictated by the pyridine units, such as altered wettability, the ability to coordinate metal ions, or the capacity to serve as a nucleation site for further chemical reactions. This technique is a powerful tool for tailoring the surface chemistry of materials for a wide range of applications.

This surface functionalization approach can be applied to a variety of nanomaterials, including gold nanoparticles, nanorods, and thin films nih.govmdpi.com. By coating these nanomaterials with this compound, their properties can be precisely controlled. For example, functionalized gold nanoparticles can be made more stable in solution, or they can be targeted to specific cells or tissues in biomedical applications. The integration of the unique properties of this compound with the nanoscale properties of these materials opens up possibilities in areas such as catalysis, sensing, and nanomedicine nih.govsemanticscholar.orgmdpi.com.

Future Research Directions and Emerging Opportunities for 5 Methylpyridine 3 Thiol

Exploration of Green and Sustainable Synthetic Pathways

The future synthesis of 5-Methylpyridine-3-thiol and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. wikipedia.org Traditional multi-step syntheses of pyridine (B92270) derivatives often involve harsh conditions and generate significant waste. baranlab.org Emerging research directions will focus on developing more sustainable alternatives.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. nih.govresearchgate.net The synthesis of pyridines has been successfully demonstrated in microwave flow reactors, suggesting that similar methodologies could be adapted for this compound, potentially leading to higher yields and reduced reaction times. nih.govresearchgate.net

Another key area is the development of biocatalytic methods . The use of enzymes or whole-cell biocatalysts can offer high selectivity under mild conditions. For instance, the bioconversion of 3-methylpyridine (B133936) to nicotinic acid using E. coli has been reported, showcasing the potential for enzymatic modification of the pyridine ring. nih.gov Future research could explore the use of engineered enzymes for the direct and selective introduction of a thiol group onto a 5-methylpyridine precursor, or for the entire de novo synthesis of the molecule from simpler, renewable feedstocks. nih.govmdpi.com

The exploration of alternative, greener solvents and catalysts will also be crucial. Ionic liquids and deep eutectic solvents are being investigated as environmentally benign reaction media for various chemical transformations, including the synthesis of heterocyclic compounds. wikipedia.org

Synthetic ApproachPotential AdvantagesResearch Focus
Flow Chemistry Enhanced process control, improved safety, scalability. nih.govresearchgate.netDevelopment of continuous processes for the synthesis of this compound and its derivatives. mdpi.comuc.pt
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks. nih.govmdpi.comEngineering of enzymes for the selective thiolation of 5-methylpyridine or de novo synthesis.
Green Solvents/Catalysts Reduced environmental impact, potential for catalyst recycling. wikipedia.orgApplication of ionic liquids, deep eutectic solvents, and heterogeneous catalysts.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization. Advanced in-situ and operando spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, allowing for the identification of transient intermediates and the elucidation of reaction pathways.

Operando Infrared (IR) spectroscopy , for example, can provide valuable information on the evolution of functional groups during a reaction under actual process conditions. acs.orgyoutube.com This technique could be employed to monitor the formation of the C-S bond and other key transformations in the synthesis of this compound, providing insights into the kinetics and mechanism of the reaction. acs.orgyoutube.com

Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. This can help in optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.

The combination of these advanced spectroscopic methods with theoretical calculations will provide a comprehensive picture of the reaction landscape, paving the way for the rational design of more efficient synthetic routes.

Computational Design and Rational Synthesis of Tailored Derivatives with Enhanced Properties

Computational chemistry offers a powerful toolkit for the in-silico design of novel this compound derivatives with specific, enhanced properties. Techniques such as Density Functional Theory (DFT) can be used to predict the structural, electronic, and reactivity properties of molecules with a high degree of accuracy. journaleras.comnih.govmdpi.com

For instance, DFT calculations can be employed to study the effect of different substituents on the pyridine ring or modifications to the thiol group on the molecule's electronic structure, coordination properties, and reactivity. journaleras.com This would allow for the rational design of derivatives with tailored characteristics, such as improved binding affinity for specific metal ions or enhanced catalytic activity. A study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) has already demonstrated the use of DFT to investigate its geometric and electronic properties, highlighting its potential as a nonlinear optical material. journaleras.comjournaleras.com

Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound derivatives in complex environments, such as in solution or at interfaces. nih.govnih.govmdpi.complos.orgsemanticscholar.org This can be particularly useful for predicting the self-assembly behavior of these molecules on surfaces or their interactions with biological macromolecules. The combination of molecular docking and MD simulations has been used to study the potential of other pyridine-thiazole scaffolds as inhibitors for viral proteases. nih.gov

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) In-silico design of new derivatives. journaleras.comElectronic structure, reactivity, coordination properties, optical properties. journaleras.comnih.govmdpi.comjournaleras.com
Molecular Dynamics (MD) Simulations Study of molecular behavior in complex environments. nih.govnih.govSelf-assembly on surfaces, interaction with biomolecules, conformational dynamics. mdpi.complos.orgsemanticscholar.org

Expansion of Ligand Applications in Asymmetric Catalysis and Nanocatalysis

The presence of both a nitrogen atom in the pyridine ring and a sulfur atom in the thiol group makes this compound a versatile ligand for the coordination of metal ions. This opens up a wide range of potential applications in catalysis, particularly in the fields of asymmetric catalysis and nanocatalysis.

In asymmetric catalysis , chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a chiral product. mdpi.commdpi.com Future research could focus on the synthesis of chiral derivatives of this compound and their application as ligands in enantioselective transition metal catalysis. mdpi.comacs.orgnih.gov The combination of the pyridine and thiol moieties could lead to unique coordination geometries and electronic properties, potentially resulting in high levels of enantioselectivity in a variety of transformations. acs.org

In the realm of nanocatalysis , this compound can be used to functionalize the surface of metal nanoparticles, thereby influencing their catalytic activity and stability. nih.govmdpi.com The thiol group provides a strong anchor to the nanoparticle surface, while the pyridine ring can act as a coordinating site for other metal ions or as a catalytically active site itself. nih.govmdpi.commdpi.com The functionalization of magnetic nanoparticles with thiol-containing molecules has been demonstrated as a route to creating recyclable catalysts. mdpi.com

Investigation of Interfacial Chemistry and Integration into Hybrid Materials

The ability of the thiol group to form strong bonds with metal surfaces makes this compound an excellent candidate for the modification of surfaces and the construction of hybrid materials. rsc.orgmdpi.comnih.govdtic.mil

One area of significant potential is the formation of self-assembled monolayers (SAMs) on surfaces such as gold and other metals. The pyridine ring can then be used to further functionalize the surface or to coordinate with other molecules or nanoparticles. This could lead to the development of new sensors, electronic devices, and biocompatible coatings. mdpi.com

Furthermore, this compound and its derivatives can be used as building blocks for the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis. nih.govmdpi.commdpi.comnih.govacs.org The pyridine and thiol groups of this compound can act as coordination sites for the metal ions that form the nodes of the framework, leading to the formation of novel MOF structures with unique properties. The incorporation of functional groups like thiols into MOFs can enhance their performance in applications such as sensing. mdpi.com

The integration of this compound into hybrid materials, such as polymer composites or hybrid perovskites, is another exciting avenue for future research. The unique combination of properties offered by this molecule could lead to the development of new materials with enhanced mechanical, electronic, or optical properties.

Q & A

Q. What are the established synthetic methodologies for 5-Methylpyridine-3-thiol, and how do reaction parameters such as catalysts and temperature affect yield optimization?

Answer: The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, thiol-containing triazole derivatives can be synthesized by reacting 5-phenyl/benzyl-4-phenyl-1,2,4-triazole-3-thiols with chloromethyl pyridine intermediates under controlled conditions . Catalysts like copper(I) trifluoromethylation agents (e.g., CuCF₃) have been used in trifluoromethylpyridine syntheses, where temperature (60–100°C) and solvent polarity significantly impact reaction efficiency and yield . Optimization studies suggest that lower temperatures (≤80°C) reduce side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The thiol proton (-SH) typically appears as a singlet near δ 1.5–2.5 ppm in 1^1H NMR, while the pyridine ring protons resonate between δ 7.0–8.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with <2 ppm mass accuracy, and elemental analysis validates purity (>98%) . For stability assessment, Fourier-transform infrared (FTIR) spectroscopy identifies S-H stretches (~2550 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹).

Q. What factors influence the stability of this compound under different storage conditions, and what protective measures are recommended?

Answer: The compound is sensitive to oxidation, moisture, and light. Storage in amber glass containers under inert gas (argon or nitrogen) at –20°C minimizes degradation . Handling requires nitrile gloves and flame-retardant lab coats to prevent dermal exposure, and respiratory protection (N95 masks) in poorly ventilated areas due to dust formation risks . Stability studies recommend periodic HPLC analysis to monitor purity, with degradation products (e.g., disulfides) quantified using UV-Vis at 280 nm .

Advanced Research Questions

Q. How can computational modeling and retrosynthetic analysis be applied to predict novel reaction pathways for this compound derivatives?

Answer: AI-driven synthesis planning tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes. For example, retrosynthetic analysis of this compound might prioritize disconnections at the C-S bond, suggesting thiolation of 3-chloro-5-methylpyridine via SNAr with NaSH . Density Functional Theory (DFT) calculations can predict transition-state energies for nucleophilic substitutions, guiding solvent and catalyst selection .

Q. What strategies can reconcile contradictory findings in the biological activity of this compound derivatives across different studies?

Answer: Contradictions often arise from variability in assay conditions (e.g., bacterial strains, pH). A systematic review approach, as outlined in the Cochrane Handbook, recommends meta-analysis of Minimum Inhibitory Concentration (MIC) data with subgroup stratification by experimental parameters (e.g., inoculum size, growth media) . For instance, discrepancies in antibacterial efficacy may stem from differences in compound solubility, which can be resolved using standardized DMSO stock solutions .

Q. What experimental approaches are recommended to investigate the mechanistic role of the thiol group in this compound during nucleophilic substitution reactions?

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the pharmacological profile of this compound-based compounds?

Answer: SAR studies should systematically vary substituents at the pyridine C-2 and C-5 positions. For example:

  • Electron-withdrawing groups (e.g., -NO₂ at C-5) enhance electrophilicity for nucleophilic attack .
  • Bulkier substituents (e.g., benzyl at C-3) improve metabolic stability but may reduce solubility.

In vitro cytotoxicity assays (MTT protocol) and pharmacokinetic profiling (e.g., LogP via shake-flask method) prioritize lead compounds. For antibacterial studies, time-kill assays against Gram-negative pathogens (e.g., E. coli) validate bactericidal vs. bacteriostatic effects .

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